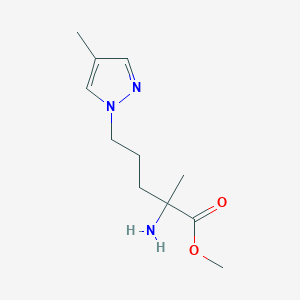

Methyl 2-amino-2-methyl-5-(4-methyl-1h-pyrazol-1-yl)pentanoate

Description

Methyl 2-amino-2-methyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoate is a specialized organic compound featuring a pentanoate backbone with a 2-amino-2-methyl substituent and a 4-methylpyrazole moiety at the fifth position. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol . The compound has been cataloged as a fine chemical, though commercial availability is currently discontinued .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-amino-2-methyl-5-(4-methylpyrazol-1-yl)pentanoate |

InChI |

InChI=1S/C11H19N3O2/c1-9-7-13-14(8-9)6-4-5-11(2,12)10(15)16-3/h7-8H,4-6,12H2,1-3H3 |

InChI Key |

VKTZUKKKTYCJOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CCCC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methyl-5-(4-methyl-1h-pyrazol-1-yl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole with an amino acid ester derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of methyl 2

Biological Activity

Methyl 2-amino-2-methyl-5-(4-methyl-1H-pyrazol-1-yl)pentanoate (CAS No. 1248432-55-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 225.29 g/mol |

| Purity | 98% |

| CAS Number | 1248432-55-4 |

| InChI Key | VKTZUKKKTYCJOL-UHFFFAOYNA-N |

This compound is believed to exert its biological effects through interactions with specific protein targets involved in cellular signaling pathways. Preliminary studies suggest that it may influence pathways related to apoptosis and cell cycle regulation , making it a candidate for further investigation in cancer therapy.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on hybrid molecules containing pyrazole derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis and inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT-15) cell lines .

Case Study: Antitumor Efficacy

A study investigating the cytotoxic effects of methyl pyrazole derivatives found that certain analogs displayed IC50 values in the micromolar range against MCF-7 cells. The presence of the pyrazole ring was crucial for enhancing the antiproliferative activity, suggesting that this compound may share similar properties .

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives may also possess neuroprotective properties. A study highlighted the ability of certain pyrazole compounds to mitigate oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Induction of apoptosis |

| HCT-15 | <15 | Cell cycle arrest |

| HEK293 (normal) | >50 | Low toxicity observed |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest potential interactions with ATP-binding sites of kinases involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate

This positional isomer shifts the pyrazole substituent from the fifth to the fourth carbon of the pentanoate chain. Despite identical molecular formulas (C₁₁H₁₉N₃O₂) and molecular weights (225.29 g/mol), the altered substituent position may lead to divergent physicochemical behaviors:

- Crystallinity : Differences in hydrogen-bonding networks (e.g., altered graph-set patterns, as discussed in ) could affect crystal packing and stability .

- Availability : Unlike the discontinued target compound, this isomer is available at 98% purity, facilitating experimental applications .

Heterocycle Variant: Methyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate

Replacing the pyrazole with a 1,2,4-triazole modifies the heterocyclic system:

- Molecular Formula : C₉H₁₄N₄O₂ (inferred from molecular weight 212.25 g/mol ) .

- Electronic Effects : The electron-deficient triazole may alter the compound’s acidity or metabolic stability.

Data Table: Comparative Analysis

Research Implications and Limitations

- Hydrogen-Bonding Networks : highlights the importance of hydrogen-bonding patterns in molecular aggregation, suggesting that triazole variants may form more robust intermolecular interactions .

- Synthetic Challenges : The discontinued status of the target compound underscores the need for accessible analogs (e.g., the 4-substituted isomer) for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.